molecular formula C29H33NO7 B11204146 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11204146
M. Wt: 507.6 g/mol
InChI Key: MWGJWDXYNXDXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy groups and a dihydroisoquinoline core, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

The synthesis of 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves several steps, including the formation of the dihydroisoquinoline core and the subsequent attachment of the methoxyphenyl and methoxyphenoxy groups. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-(6,7-dimethoxy-1-((2-ethoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone: Differing by the presence of an ethoxy group instead of a methoxy group

Properties

Molecular Formula

C29H33NO7

Molecular Weight

507.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C29H33NO7/c1-32-23-8-6-7-9-25(23)37-18-22-21-17-28(36-5)27(35-4)16-20(21)12-13-30(22)29(31)15-19-10-11-24(33-2)26(14-19)34-3/h6-11,14,16-17,22H,12-13,15,18H2,1-5H3

InChI Key

MWGJWDXYNXDXNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)OC

Origin of Product

United States

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